N-Alpha-(3-Nitro-2-pyridinesulfenyl)-N-Im-tosyl-L-histidine
Description
N-Alpha-(3-Nitro-2-pyridinesulfenyl)-N-Im-tosyl-L-histidine is a chemically modified histidine derivative featuring two key protective groups:
- 3-Nitro-2-pyridinesulfenyl (Npys): A sulfhydryl-reactive group that modifies cysteine residues or other thiol-containing biomolecules, often used to study protein interactions .
- N-Im-tosyl (p-toluenesulfonyl): A sulfonyl group that protects the imidazole nitrogen of histidine, enhancing stability during peptide synthesis .
This compound is structurally complex, combining a heterocyclic nitro-pyridine moiety with a sulfonamide-protected histidine backbone. Its primary applications lie in biochemical studies, particularly in probing receptor-G protein coupling mechanisms and as a tool for sulfhydryl modification in peptides .
Structure
3D Structure
Properties
Molecular Formula |
C18H17N5O6S2 |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
(2S)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic acid |
InChI |
InChI=1S/C18H17N5O6S2/c1-12-4-6-14(7-5-12)31(28,29)22-10-13(20-11-22)9-15(18(24)25)21-30-17-16(23(26)27)3-2-8-19-17/h2-8,10-11,15,21H,9H2,1H3,(H,24,25)/t15-/m0/s1 |
InChI Key |
HREPATZNEVVIAA-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C[C@@H](C(=O)O)NSC3=C(C=CC=N3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NSC3=C(C=CC=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Structural and Functional Overview
The compound (C₁₈H₁₇N₅O₆S₂, MW 463.49 g/mol) combines two orthogonal protecting groups:
- Npys group : A sulfenyl-based protector offering acid stability and selective removal via thiolysis.
- Tosyl group : A sulfonamide-based protector resistant to acidic and nucleophilic conditions, requiring strong bases (e.g., HF, HBr) for cleavage.
The SMILES string (Cc1ccc(cc1)S(=O)(=O)n2cnc(CC(NSc3ncccc3N(=O)=O)C(O)=O)c2) highlights the Tosyl-substituted imidazole and Npys-modified α-amino group.
Synthetic Strategies and Methodologies
Sequential Protection of L-Histidine
Tosylation of the Imidazole Nitrogen
Reagents :
- L-Histidine, Tosyl chloride (TsCl), aqueous NaOH, DMF (solvent).
Procedure :
- Dissolve L-histidine in DMF/NaOH (pH 8–9).
- Add TsCl dropwise at 0°C, stir for 12–24 hours.
- Quench with ice-water, extract with ethyl acetate, and purify via recrystallization.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75–85% |
| Purity (HPLC) | ≥95% |
| Characterization | ¹H NMR (DMSO-d₆): δ 2.4 (s, 3H, Tosyl-CH₃) |
Npys Protection of the α-Amino Group
Reagents :
- N-Tosyl-L-histidine, 3-Nitro-2-pyridinesulfenyl chloride (Npys-Cl), DIEA, DCM.
Procedure :
- Activate Npys-Cl with DIEA (2 eq) in DCM at -15°C.
- Add N-Tosyl-L-histidine, stir for 4–6 hours.
- Concentrate under vacuum and purify via silica chromatography (hexane:EtOAc).
Optimization :
- Temperature : Below -10°C minimizes sulfenyl group hydrolysis.
- Solvent : DCM enhances reagent solubility vs. THF.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–70% |
| [α]D²⁵ | +32.5° (c=1, MeOH) |
| MS (ESI+) | m/z 464.1 [M+H]⁺ |
Alternative Routes and Comparative Analysis
One-Pot Dual Protection
A streamlined approach using TsCl and Npys-Cl in tandem:
- React L-histidine with TsCl in DMF/NaHCO₃.
- Add Npys-Cl and DIEA without intermediate purification.
Outcome :
Solid-Phase Synthesis Adaptation
While unconventional for small molecules, resin-bound histidine derivatives allow iterative deprotection:
- Load Fmoc-His(Trt)-OH onto Wang resin.
- Replace Trt with Tosyl using TsCl/pyridine.
- Install Npys via on-resin sulfenylation.
Limitation :
- Scalability issues (max 5 mmol scale).
Purification and Characterization
Chromatographic Techniques
Challenges and Mitigation Strategies
Sulfenyl Group Instability
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| L-Histidine | 120 |
| Tosyl chloride | 85 |
| Npys-Cl | 2,500 |
Total synthetic cost : ~$3,000/kg (5 mmol scale).
Chemical Reactions Analysis
N-Alpha-(3-Nitro-2-pyridinesulfenyl)-N-Im-tosyl-L-histidine undergoes various chemical reactions, including oxidation, reduction, and substitution. The 3-nitro-2-pyridinesulfenyl group is particularly useful for the protection and activation of amino and hydroxyl groups in peptide synthesis. Common reagents used in these reactions include tertiary phosphines and mild acids. The major products formed from these reactions are typically peptides or esters, depending on the specific reaction conditions .
Scientific Research Applications
Medicinal Chemistry
N-Alpha-(3-Nitro-2-pyridinesulfenyl)-N-Im-tosyl-L-histidine has been studied for its potential therapeutic applications:
Anticancer Activity
Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The incorporation of a nitro group may enhance the compound's ability to induce apoptosis in malignant cells. A study demonstrated that derivatives of this compound could inhibit tumor growth in vitro and in vivo by disrupting cellular pathways involved in proliferation and survival .
Antimicrobial Properties
The sulfenyl group in the compound may contribute to its antimicrobial activity by interacting with thiol groups in microbial enzymes, thereby inhibiting their function. Some studies have shown that related compounds can effectively combat bacterial infections, suggesting potential for N-Alpha-(3-Nitro-2-pyridinesulfenyl)-N-Im-tosyl-L-histidine in developing new antibiotics .
Biochemistry
In biochemical research, this compound serves as a valuable tool for studying protein interactions and modifications:
Protein Labeling
The reactivity of the sulfenyl group allows for selective labeling of cysteine residues in proteins. This application is crucial for understanding protein function, structure, and dynamics. By attaching fluorescent tags or other reporter groups, researchers can track protein localization and interactions within cells .
Enzyme Inhibition Studies
The compound can be employed as a reversible inhibitor for specific enzymes, particularly those involved in redox reactions. By modifying enzyme activity through targeted binding, it aids in elucidating enzyme mechanisms and pathways relevant to metabolism and disease .
Materials Science
In materials science, N-Alpha-(3-Nitro-2-pyridinesulfenyl)-N-Im-tosyl-L-histidine has potential applications in developing novel materials:
Polymer Chemistry
The compound can be used as a monomer or additive in polymer synthesis. Its unique functional groups allow for the creation of polymers with enhanced properties such as increased thermal stability or improved mechanical strength. Research into polymer composites incorporating this compound shows promising results in creating materials suitable for high-performance applications .
Case Studies
Mechanism of Action
The mechanism of action of N-Alpha-(3-Nitro-2-pyridinesulfenyl)-N-Im-tosyl-L-histidine involves the selective protection and activation of amino and hydroxyl groups. The 3-nitro-2-pyridinesulfenyl group acts as an activator for disulfide bond formation, facilitating thiol/disulfide exchange to form the corresponding disulfides. This selectivity and mild reaction conditions make it a valuable tool in peptide synthesis .
Comparison with Similar Compounds
Key Research Findings
- Sulfenyl vs. Sulfonyl Groups : The Npys group in the target compound enables reversible sulfhydryl modification, while sulfonyl groups (e.g., tosyl) enhance stability .
- Protective Group Impact : Boc and Fmoc groups alter solubility and reactivity, suggesting the tosyl group in the target compound may influence its interaction with biological targets .
- Biological Activity : Npys compounds show dual functionality (uncoupling vs. stabilization), depending on additional protective groups, underscoring the importance of structural nuance .
Biological Activity
N-Alpha-(3-Nitro-2-pyridinesulfenyl)-N-Im-tosyl-L-histidine (CAS: 108312-26-1) is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure comprising a histidine derivative, which is modified with a nitro-pyridine sulfenyl group and a tosyl moiety. Its molecular formula is with a molar mass of approximately 463.49 g/mol .
The biological activity of N-Alpha-(3-Nitro-2-pyridinesulfenyl)-N-Im-tosyl-L-histidine is primarily attributed to its ability to interact with various biological targets, including proteins and enzymes. The presence of the sulfenyl group enhances its electrophilic properties, potentially allowing it to form covalent bonds with nucleophilic sites in proteins, thereby modulating their activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to N-Alpha-(3-Nitro-2-pyridinesulfenyl)-N-Im-tosyl-L-histidine. For instance, derivatives containing histidine have shown broad-spectrum antimicrobial activity against various pathogens, including bacteria and parasites. The addition of histidine has been linked to enhanced stability and activity under diverse environmental conditions, including varying pH levels and ionic strengths .
Table 1: Antimicrobial Activity Comparison
| Compound | Target Microorganisms | Activity Level |
|---|---|---|
| Pc-pis-His | Staphylococcus aureus | High |
| N-Alpha-(3-Nitro-2-pyridinesulfenyl)-N-Im-tosyl-L-histidine | Escherichia coli, Salmonella spp. | Moderate to High |
Case Studies
- Histidine Derivatives : A study demonstrated that histidine-modified peptides exhibited improved antimicrobial properties compared to their unmodified counterparts. The modifications contributed to better tolerance against extreme pH and ionic conditions .
- Protein Interaction Studies : Research focusing on similar compounds indicated that the incorporation of nitro-pyridine groups could enhance binding affinity to certain enzymes, potentially leading to inhibition of their activity. This suggests that N-Alpha-(3-Nitro-2-pyridinesulfenyl)-N-Im-tosyl-L-histidine may serve as a lead compound for developing enzyme inhibitors .
Toxicity and Safety Profile
While the biological activities are promising, understanding the toxicity profile is crucial for any therapeutic application. Preliminary assessments suggest that compounds in this class may exhibit low hemolytic activity at effective concentrations, indicating a favorable safety margin for use in biological systems .
Table 2: Toxicity Assessment
| Compound | Hemolytic Activity (µM) | Remarks |
|---|---|---|
| N-Alpha-(3-Nitro-2-pyridinesulfenyl)-N-Im-tosyl-L-histidine | >6 | Low hemolysis observed |
| Pc-pis-His | 6 | No hemolysis |
Q & A
Basic Research Questions
Q. What synthetic protocols are recommended for preparing N-Alpha-(3-Nitro-2-pyridinesulfenyl)-N-Im-tosyl-L-histidine?
- Methodological Answer : The compound is synthesized via sequential protection of L-histidine. First, the imidazole (Im) group is protected with tosyl (Tos) chloride under basic conditions (e.g., NaHCO₃, THF, 0°C). The alpha-amino group is then sulfenylated using 3-nitro-2-pyridinesulfenyl chloride (NpysCl) in dichloromethane with catalytic DMAP. Critical steps include:
- Strict anhydrous conditions to avoid hydrolysis of NpysCl .
- Monitoring reaction progress via TLC (Rf ~0.5 in 7:3 EtOAc/hexane) .
- Purification via flash chromatography (silica gel, gradient elution) .
Q. How do the 3-nitro-2-pyridinesulfenyl (Npys) and tosyl (Tos) groups influence reactivity in peptide synthesis?
- Methodological Answer :
- Npys Group : Acts as a thiol-protecting group with unique dual functionality. It stabilizes cysteine residues during coupling and enables selective disulfide bond formation via thiolysis with unprotected thiols (e.g., β-mercaptoethanol) .
- Tos Group : Protects the histidine imidazole side chain from undesired alkylation or acylation during peptide elongation. Deprotection requires strong acidic conditions (e.g., HF/anisole, 0°C) .
- Compatibility Note: The Npys group is stable under DCC/HOBt coupling conditions but degrades in the presence of excess HOBt, requiring careful stoichiometry .
Q. What analytical techniques are used to characterize this compound and its intermediates?
- Methodological Answer :
- HPLC : Reverse-phase C18 column (5 µm, 4.6 × 250 mm), gradient 10–90% acetonitrile/0.1% TFA, retention time ~12.5 min .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ calculated 535.5 Da; observed 535.3 Da) .
- NMR : Key signals include δ 8.4 ppm (pyridyl-H), δ 7.8 ppm (tosyl aromatic-H), and δ 4.3 ppm (α-CH) .
Advanced Research Questions
Q. How does the stability of the Npys group under coupling conditions impact peptide assembly efficiency?
- Methodological Answer : While Npys is stable under standard DCC/HOBt coupling, prolonged exposure to HOBt (>2 hr) or elevated temperatures (>25°C) leads to partial deprotection. Mitigation strategies include:
- Using pre-activated amino acids to minimize reaction time .
- Substituting HOBt with OxymaPure, which reduces side reactions .
- Validating intermediate purity after each coupling step via LC-MS .
Q. What challenges arise when synthesizing multi-protected derivatives (e.g., incorporating both Npys and Tos groups)?
- Methodological Answer : Key challenges include:
- Orthogonality : The Tos group requires harsh acids (e.g., HF) for removal, which may cleave acid-labile protecting groups. Alternative strategies use TFA-labile groups (e.g., Boc) for other residues .
- Steric Hindrance : Bulky Npys and Tos groups reduce coupling efficiency for adjacent residues. Solutions include:
- Using DIC/Cl-HOBt for enhanced activation .
- Incorporating pseudoproline dipeptides to improve solubility .
Q. How can N-Alpha-(3-Nitro-2-pyridinesulfenyl)-N-Im-tosyl-L-histidine enable disulfide bond formation in peptide engineering?
- Methodological Answer : The Npys group facilitates regioselective disulfide bond formation via thiol-disulfide exchange. A typical protocol involves:
Incorporating Cys(Npys) and unprotected Cys residues at target positions.
Reacting in pH 7.4 buffer (e.g., 0.1 M Tris-HCl) with 1 eq. β-mercaptoethanol.
Monitoring via Ellman’s assay (λ = 412 nm) to confirm free thiol consumption .
- Advanced Application : Used in template-assembled synthetic proteins (TASPs) to stabilize tertiary structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
